Fumaric acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

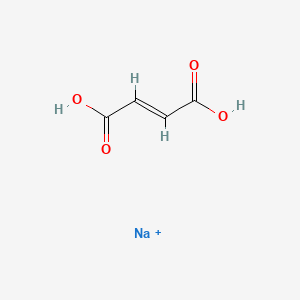

Fumaric acid, sodium salt, also known as disodium fumarate, is an organic compound with the molecular formula Na₂C₄H₂O₄. It is the sodium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is commonly used as an acidity regulator in processed foods and has applications in various industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fumaric acid, sodium salt can be synthesized through the neutralization of fumaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where fumaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using fungi such as Rhizopus oryzae. The fumaric acid produced is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its cost-effectiveness and sustainability .

Análisis De Reacciones Químicas

Types of Reactions: Fumaric acid, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce maleic acid.

Reduction: It can be reduced to form succinic acid.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation reactions typically use halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Maleic acid.

Reduction: Succinic acid.

Substitution: Halogenated fumarates.

Aplicaciones Científicas De Investigación

Food Industry Applications

Sodium fumarate is widely utilized in the food industry due to its properties as an acidulant , pH regulator , and flavor enhancer . Its solubility in water makes it particularly advantageous compared to fumaric acid itself.

Key Uses:

- Acidulant : Commonly used in beverages, jams, jellies, and pickles to enhance flavor and maintain acidity.

- Baking : Acts as a leavening agent in baking powders for bread and cakes.

- Flavor Preservation : Helps maintain the freshness of fruit juices by preserving oxidation-reduction potential.

Solubility Comparison Table

| Compound | Solubility at 25°C (g/100 cc) |

|---|---|

| Fumaric Acid | 0.63 |

| Sodium Fumarate | 6.86 |

This significant difference in solubility allows sodium fumarate to be more effectively incorporated into various food products .

Pharmaceutical Applications

In pharmaceuticals, sodium fumarate is crucial for the synthesis of various drugs and therapeutic agents.

Key Uses:

- Drug Formulation : Used in the production of antihistamines and analgesics.

- Psoriasis Treatment : Fumaric acid esters, including sodium fumarate, are employed in therapies for psoriasis, reducing inflammation and alleviating symptoms .

Case Study: Psoriasis Treatment

A clinical study demonstrated that dimethyl fumarate (a derivative of fumaric acid) significantly improved psoriasis symptoms in patients by modulating immune response and reducing skin inflammation .

Chemical Manufacturing

Sodium fumarate serves as an intermediate in the synthesis of various chemical compounds.

Key Uses:

- Organic Synthesis : Acts as a building block for producing polymers and other organic compounds.

- Catalysis : Investigated for its potential as a catalyst in organic reactions due to its unique structural properties .

Thermal Stability Data Table

| Compound | Thermal Stability (°C) |

|---|---|

| Sodium Fumarate | Stable up to 400°C |

This thermal stability is beneficial for applications requiring high-temperature processing .

Safety and Toxicological Studies

Safety assessments indicate that sodium fumarate exhibits low toxicity levels across various animal studies.

Toxicity Overview Table

| Study Type | Result |

|---|---|

| Acute Toxicity | LD50 > 8000 mg/kg (rat) |

| Chronic Toxicity | No adverse effects at low concentrations over extended periods |

These findings support the safe use of sodium fumarate in food and pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of fumaric acid, sodium salt involves its role as an intermediate in the citric acid cycle. It is converted to malate by the enzyme fumarase, which then enters the cycle to produce energy in the form of adenosine triphosphate (ATP). Additionally, its anti-inflammatory and antioxidant effects are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and interaction with the hydroxycarboxylic acid receptor 2 (HCAR2) .

Comparación Con Compuestos Similares

Maleic acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.

Succinic acid: A dicarboxylic acid that is also an intermediate in the citric acid cycle.

Citric acid: A tricarboxylic acid widely used as a food additive and in biochemical research.

Comparison: Fumaric acid, sodium salt is unique due to its trans configuration, which imparts different chemical properties compared to its cis isomer, maleic acid. It has a higher melting point and is less soluble in water than maleic acid. Additionally, its role in the citric acid cycle and its therapeutic potential make it distinct from other similar compounds .

Actividad Biológica

Fumaric acid, sodium salt (sodium fumarate), is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its various biological effects, including hepatoprotective properties, antiproliferative activity, and antimicrobial effects.

- Molecular Formula : Na2C4H2O4

- Appearance : Odorless, white crystalline powder

- Solubility : Soluble in water .

Pharmacological Applications

Sodium fumarate is primarily recognized for its use in treating psoriasis and multiple sclerosis (MS). It functions as an antipsoriatic agent and has been shown to modulate immune responses.

Antipsoriatic Effects

Fumaric acid esters, including sodium fumarate, are utilized in therapies for psoriasis. Clinical studies have demonstrated that these compounds can reduce lymphocyte counts and modulate cytokine production in patients with MS .

1. Hepatoprotective Effects

Research by Rao and Mishra (1997) demonstrated that fumaric acid exhibits hepatoprotective properties. In their study, isolated rat hepatocytes were exposed to toxic agents like galactosamine and thioacetamide. The results indicated:

- Non-hepatotoxicity at concentrations up to 1000 µg/ml.

- Significant protection against thioacetamide-induced cytotoxicity across all tested concentrations.

- Protection against galactosamine-induced toxicity at higher concentrations (100 and 1000 µg/ml) but not at lower concentrations (10 µg/ml).

Table 1: Effect of Fumaric Acid on Hepatocyte Viability

| Concentration (µg/ml) | % Viable Cells (Galactosamine) | % Viable Cells (Thioacetamide) |

|---|---|---|

| Control | 98.05 ± 0.56 | 98.05 ± 0.56 |

| Toxicant | 50.01 ± 0.11 | 24.73 ± 1.14 |

| Fumaric Acid 10 | 32.50 ± 0.94 | 70.59 ± 1.31 |

| Fumaric Acid 100 | 98.10 ± 1.03 | 92.96 ± 0.54 |

| Fumaric Acid 1000 | 99.10 ± 1.12 | 90.01 ± 1.15 |

2. Antiproliferative Activity

Fumaric acid has also been studied for its antiproliferative effects on cancer cells. Hagedorn et al. (1975) reported that monoethyl fumarate (MEF), a derivative of fumaric acid, inhibited DNA synthesis in cultured human lymphocytes, suggesting potential applications in cancer therapy.

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of fumarate against pathogens such as Listeria monocytogenes. Research indicates that fumarate exhibits significant antimicrobial effects under acidic conditions, which may enhance its utility as a food preservative and in clinical settings .

Case Studies and Research Findings

A retrospective cohort study involving patients with MS treated with dimethyl fumarate (DMF) and monoethyl fumarate (MEF) revealed distinct pharmacological responses between these compounds:

Propiedades

Número CAS |

7704-73-6 |

|---|---|

Fórmula molecular |

C4H4NaO4 |

Peso molecular |

139.06 g/mol |

Nombre IUPAC |

sodium;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

Clave InChI |

RYDFXSRVZBYYJV-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)O)C(=O)O.[Na+] |

SMILES isomérico |

C(=C/C(=O)O)\C(=O)O.[Na] |

SMILES canónico |

C(=CC(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

7704-73-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.